Arsine, diphenyl(trimethylsilyl)-

Description

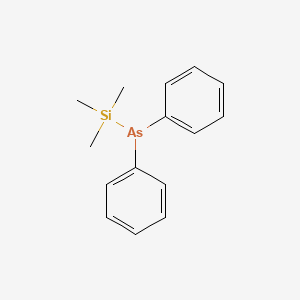

Arsine, diphenyl(trimethylsilyl)- is an organoarsenic compound featuring a central arsenic atom bonded to two phenyl groups and one trimethylsilyl (TMS) group. Its molecular formula is C₁₅H₁₉AsSi, with a molecular weight of 318.34 g/mol. The TMS group enhances steric bulk and electron-withdrawing properties, influencing its reactivity and stability. Applications likely span coordination chemistry and materials science, given the use of related arsines in gold complexes and TMS-containing compounds in battery electrolytes and nanocrystal synthesis .

Properties

CAS No. |

38003-95-1 |

|---|---|

Molecular Formula |

C15H19AsSi |

Molecular Weight |

302.32 g/mol |

IUPAC Name |

diphenyl(trimethylsilyl)arsane |

InChI |

InChI=1S/C15H19AsSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |

InChI Key |

IHIYHGCGHGYTHP-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)[As](C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of arsine, diphenyl(trimethylsilyl)- typically involves the reaction of diphenylarsine chloride with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction scheme is as follows:

(C₆H₅)₂AsCl + (CH₃)₃SiCl + NEt₃ → (C₆H₅)₂AsSi(CH₃)₃ + NEt₃HCl

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

This compound participates in arsination reactions under palladium catalysis. Key findings include:

Cross-Coupling with Aryl Iodides

A study demonstrated its use in synthesizing biphenyl arsine ligands via Pd-mediated coupling with 2-iodobiphenyl :

| Substrate | Catalyst | Conditions | Yield |

|---|---|---|---|

| 2-Iodobiphenyl | (PPh₃)₂PdCl₂ + CuI | Toluene, 80°C, 24 hr | 71% |

This reaction highlights its role in forming C–As bonds through oxidative addition/reductive elimination mechanisms .

Asymmetric Allylic Alkylation

When coordinated to palladium, the compound enhances catalytic activity in asymmetric transformations :

Allylic Alkylation of 1,3-Diphenylpropenyl Acetate

Reaction with dimethyl malonate under standard Trost conditions:

| Ligand | Base | Solvent | Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| BiAsBA (derived) | NaH | THF | 98% | 23% |

The ligand’s arsenic-electron donor properties improve reaction rates compared to phosphorus analogs, though enantioselectivity remains moderate .

Nucleophilic Substitution

The trimethylsilyl group undergoes displacement reactions. For example:

(C₆H₅)₂AsSi(CH₃)₃ + Nu⁻ → (C₆H₅)₂AsNu + (CH₃)₃Si⁻

This reactivity is exploited to introduce functional groups (e.g., –OH, –NH₂) for synthesizing advanced organoarsenic derivatives.

Transition Metal Complexation

The arsenic center forms stable complexes with transition metals, influencing catalytic cycles:

Proposed Mechanism with Ziegler-Natta Catalysts

In polypropylene synthesis, arsine ligands coordinate to titanium centers, altering polymer properties:

Increased arsine concentration reduces polymer stability by promoting thermo-oxidative degradation.

Oxidation and Reduction Pathways

Limited direct data exists, but analogous arsines suggest:

-

Oxidation : Forms arsenic oxides or sulfides with agents like O₂ or S₈.

-

Reduction : Yields arsine derivatives (e.g., As–H bonds) using LiAlH₄ or NaBH₄.

Catalytic Performance Data

Comparative analysis of arsine vs. phosphine ligands in allylic alkylation :

| Ligand Type | Conversion (%) | ee (%) |

|---|---|---|

| BiAsBA | 98 | 23 |

| TSL (P-analog) | 29 | 12 |

The higher conversion with BiAsBA underscores arsenic’s stronger σ-donor capability .

Stability and Degradation

Exposure to moisture or oxygen induces hydrolysis:

Handling requires inert atmospheres to prevent decomposition.

This compound’s versatility in catalysis and synthesis establishes it as a valuable tool in organometallic chemistry, though further studies are needed to optimize enantioselectivity and stability.

Scientific Research Applications

Arsine, diphenyl(trimethylsilyl)-, also known by its CAS number 38003-95-1, is a chemical compound with applications in scientific research, particularly as a precursor in the synthesis of other organoarsenic compounds.

While specific comprehensive data tables and case studies focusing solely on the applications of "Arsine, diphenyl(trimethylsilyl)-" are not available within the provided search results, the broader applications of arsine and related compounds can provide insight into potential research areas.

General Applications of Arsine Compounds

- Synthesis of Organoarsenic Compounds: Arsine, diphenyl(trimethylsilyl)- is used as a precursor in the synthesis of other organoarsenic compounds.

- Polymer Chemistry: Arsine can interact with transition metals like titanium, which are present in catalysts used in polymerization processes . It can form complexes with these metals, affecting the polymerization reaction .

- Environmental Monitoring: Arsine evolution methods are applied to environmental monitoring, though the specific context of diphenyl(trimethylsilyl)- is not detailed in the search results .

Arsine in Polymer Modification

Arsine's interaction with catalysts during polymerization can modify the properties of polymers. For instance, studies on polypropylene (PP) have shown that the presence of arsine can affect the polymer's fluidity index and thermal stability . The proposed reaction mechanisms suggest that arsine can form complexes with the active titanium center of the Ziegler-Natta (ZN) catalyst, leading to thermo-oxidative degradation and the formation of various functional groups such as aldehydes, ketones, and carboxylic acids .

Reaction Mechanisms

Arsine (AsH3) can react with the active site of titanium (Ti) in the catalyst, competing with propylene monomers . This interaction involves the formation of a complex through the coordination of arsine with the titanium in the TiCl4/MgCl2 complex. The электроpositive titanium interacts with the free electron pair of arsenic, influencing the polymerization process .The formation of such complexes can alter the properties of the resulting polymer. For example, an increase in arsine concentration can decrease the stability of polypropylene (PP) .Isocyanates

Mechanism of Action

The mechanism by which arsine, diphenyl(trimethylsilyl)- exerts its effects involves the interaction of the arsenic atom with various molecular targets. The compound can form covalent bonds with sulfur-containing biomolecules , leading to the inhibition of enzyme activity and disruption of cellular processes . The trimethylsilyl group enhances the compound’s stability and facilitates its transport across cell membranes.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of diphenyl(trimethylsilyl)arsine with structurally related compounds:

Key Observations :

- Steric hindrance from the TMS group may reduce reactivity in ligand-exchange reactions compared to less bulky analogs like triphenylarsine .

Coordination Chemistry

- Triphenylarsine : Forms stable complexes with transition metals (e.g., Au(I) halides ). Its smaller substituents allow tighter metal coordination.

- Diphenyl(trimethylsilyl)arsine : The TMS group may weaken metal-ligand bonds due to steric effects, making it less effective in catalysis but useful in stabilizing low-coordination states.

Materials Science

- TMS₃P vs. Triphenyl Phosphite: In InP nanocrystal synthesis, TMS₃P’s pyrophoric nature necessitates safer alternatives like triphenyl phosphite . This suggests diphenyl(trimethylsilyl)arsine could face similar safety challenges, limiting industrial use.

- Silylation in Polymers : The TMS group in polyamides improves solubility during synthesis , a trait that might extend to silylated arsines in polymer matrices.

Q & A

Q. What are the optimized synthetic routes for diphenyl(trimethylsilyl)arsine, and how can purity be ensured?

Q. How does the steric bulk of the trimethylsilyl group influence the compound’s reactivity?

The trimethylsilyl group enhances steric protection of the arsenic center, reducing unwanted side reactions (e.g., oxidation or hydrolysis). This is critical in coordination chemistry, where the ligand’s stability allows selective metal binding. Comparative studies with non-silylated analogs (e.g., diphenylarsine) show slower reaction kinetics in metal-complex formation due to steric hindrance .

Advanced Research Questions

Q. What mechanisms drive metal-mediated cleavage of the As–S bond in related arsine ligands?

In ligands like phenylthio(diphenyl)arsine (EPh₂(SPh)), transition metals (e.g., Ru, Pd) induce As–S bond cleavage via oxidative addition or radical pathways. For example:

- Pd(0) complexes facilitate As–S scission, forming metallacycles with As–Pd–S bridges .

- The ortho-positioned PPh₂ group in heterotopic ligands (e.g., 1-Ph₂AsSC₆H₄-2-PPh₂) modulates cleavage rates by donating electron density to the As center .

Experimental Design :

- Monitor reactions using in situ Raman spectroscopy to track bond-breaking.

- Compare kinetic data between silylated and non-silylated analogs.

Q. How can computational modeling predict the ligand’s coordination behavior?

Density Functional Theory (DFT) calculations assess:

- Electron Distribution : Natural Bond Orbital (NBO) analysis reveals charge transfer between As and donor atoms.

- Thermodynamic Stability : Gibbs free energy comparisons of possible coordination modes (monodentate vs. bidentate) .

- Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites on the arsenic atom.

Case Study : Simulations of 1-Ph₂AsSC₆H₄-2-PPh₂ predict tridentate binding (As, S, P) with Ru(II), validated by X-ray crystallography .

Q. What analytical methods detect trace arsenic species in post-reaction mixtures?

- Chemiluminescence Detection : Arsine (AsH₃) generated from arsenic species reacts with ozone, emitting light at 400–500 nm. Coupled with flow-injection systems, this achieves detection limits of 0.1 ppb .

- HPLC-ICP-MS : Speciates arsenic derivatives (e.g., As(III)/As(V)) with >95% recovery in environmental samples.

Methodological Steps :

- Digest samples with HNO₃/H₂O₂.

- Reduce As species to AsH₃ using NaBH₄.

- Quantify via calibration curves (R² > 0.99) .

Data Contradictions and Resolution

-

Contradiction : Some studies report As–Si bond stability in air, while others note gradual hydrolysis.

-

Contradiction : Conflicting reports on the ligand’s denticity (bidentate vs. tridentate).

- Resolution : Denticity varies with metal ion size. Smaller ions (e.g., Ni²⁺) favor bidentate binding, while larger ions (e.g., Ru²⁺) allow tridentate coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.